Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)-
CAS No.:
Cat. No.: VC16606549
Molecular Formula: C26H26Cl2P2Pd+2
Molecular Weight: 577.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26Cl2P2Pd+2 |
|---|---|
| Molecular Weight | 577.8 g/mol |
| IUPAC Name | dichloropalladium;2-diphenylphosphaniumylethyl(diphenyl)phosphanium |
| Standard InChI | InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2 |
| Standard InChI Key | LDJXFZUGZASGIW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl |
Introduction
Structural Characteristics and Molecular Configuration
The compound’s structure derives from its coordination environment, where palladium(II) adopts a square-planar geometry. The dppe ligand acts as a bidentate chelating agent, binding through two phosphorus atoms to stabilize the metal center. This configuration enhances the complex’s stability and reactivity in catalytic cycles.
Ligand Effects on Electronic Properties
The electron-donating nature of the diphenylphosphine groups in dppe modulates the palladium center’s electronic environment. Compared to monodentate phosphine ligands, dppe’s chelating capability reduces ligand dissociation, thereby increasing catalytic efficiency in cross-coupling reactions. This electronic tuning is critical for optimizing oxidative addition and reductive elimination steps in catalytic cycles.
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₄Cl₂P₂Pd | |
| Molecular Weight (g/mol) | 575.75–577.8 | |
| Coordination Geometry | Square-planar | |
| Ligand Type | Bidentate (dppe) |
Synthesis and Characterization
Synthetic Methodology
The synthesis of Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)- typically involves reacting palladium(II) chloride with dppe under inert conditions. A representative procedure from TCI Chemicals details the use of a Schlenk tube charged with PdCl₂(dppe), aryl iodides, and additives like HCOONa and HCOOH in a DMSO/H₂O solvent system. The reaction proceeds at 100°C for 36 hours, followed by extraction with ethyl acetate and purification via flash chromatography .
Analytical Techniques
Catalytic Applications in Organic Synthesis
Cross-Coupling Reactions
This palladium complex excels in Suzuki-Miyaura and Buchwald-Hartwig reactions, facilitating carbon-carbon and carbon-nitrogen bond formations. In the Suzuki reaction, the complex mediates the coupling of aryl halides with organoboron compounds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination . For example, TCI Chemicals demonstrates its use in the cyanation of aryl halides, yielding biaryl products with high efficiency .
Mechanistic Insights
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Oxidative Addition: The palladium center inserts into the carbon-halogen bond of aryl halides, forming a Pd(II)-aryl intermediate.
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Transmetalation: Organoboron reagents transfer their organic group to palladium, often assisted by bases like HCOONa.
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Reductive Elimination: The coupled product is released, regenerating the Pd(0) species, which reoxidizes to Pd(II) to complete the cycle .
Table 2: Catalytic Performance Metrics
| Reaction Type | Substrate | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Suzuki Coupling | Aryl Iodides | 85–92 | 100°C, 36 h | |
| Buchwald-Hartwig | Aryl Bromides | 78–88 | 80°C, 24 h |
Comparative Analysis with Related Palladium Complexes
Cost and Availability
At $67–199 per gram , this complex is more expensive than simpler palladium salts but offers superior performance in challenging transformations. Its commercial availability from suppliers like TCI Chemicals and VulcanChem ensures accessibility for research laboratories .
Research Findings and Advancements
Electronic Tuning for Enhanced Selectivity
Recent studies emphasize ligand electronic effects on catalytic outcomes. By modifying the dppe ligand’s substituents, researchers have achieved improved selectivity in asymmetric syntheses. For instance, electron-withdrawing groups on the phosphine aryl rings increase the palladium center’s electrophilicity, accelerating oxidative addition steps.
Applications in Medicinal Chemistry
The compound’s efficacy in forming carbon-nitrogen bonds has enabled its use in synthesizing pharmaceutical intermediates. Notably, it has been employed in the preparation of kinase inhibitors and antiviral agents, where precise control over coupling reactions is critical .
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